molecular formula C15H23ClN2O B11757869 2,4-Dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzaldehyde hydrochloride

2,4-Dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzaldehyde hydrochloride

Cat. No.: B11757869
M. Wt: 282.81 g/mol
InChI Key: MJWIDOMFLBVXDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzaldehyde hydrochloride is a chemical compound with the molecular formula C15H24Cl2N2O. It is known for its applications in organic synthesis and has been utilized in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzaldehyde hydrochloride typically involves the reaction of 2,4-dimethylbenzaldehyde with 4-methylpiperazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced equipment and techniques to monitor and control the reaction parameters, ensuring consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzaldehyde hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzaldehyde hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzaldehyde hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The piperazine ring plays a crucial role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    4-[(4-methylpiperazin-1-yl)methyl]benzaldehyde: Shares a similar structure but lacks the dimethyl groups at positions 2 and 4.

    Olanzapine N-oxide: Contains a piperazine ring and is used in the treatment of psychiatric disorders.

    4-(4-methylpiperazin-1-yl)benzenamine: Another piperazine derivative with different functional groups

Uniqueness

2,4-Dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzaldehyde hydrochloride is unique due to the presence of both dimethyl groups and the piperazine ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H23ClN2O

Molecular Weight

282.81 g/mol

IUPAC Name

2,4-dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzaldehyde;hydrochloride

InChI

InChI=1S/C15H22N2O.ClH/c1-12-8-13(2)15(11-18)9-14(12)10-17-6-4-16(3)5-7-17;/h8-9,11H,4-7,10H2,1-3H3;1H

InChI Key

MJWIDOMFLBVXDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1CN2CCN(CC2)C)C=O)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.